molecular formula C25H29N5O3S B2599370 (E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 515849-42-0

(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2599370
CAS RN: 515849-42-0
M. Wt: 479.6
InChI Key: JGGZYCRBYUTMDD-DEDYPNTBSA-N
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Description

(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Compounds derived from the thiazolo[3,2-a]pyrimidine scaffold have been synthesized and shown to exhibit significant biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This suggests potential applications in developing new antimicrobial agents. For example, Youssef et al. (2011) reported the preparation of related heterocyclic systems showing excellent biocidal properties in some cases (Youssef, Abbady, Ahmed, & Omar, 2011).

Anticancer Activities

Several pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer activities. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and tested them for cytotoxic activities against cancer cell lines, suggesting their potential as anticancer agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Supramolecular Aggregation and Conformational Features

Studies on thiazolopyrimidine derivatives have also provided insights into their structural modifications and supramolecular aggregation, which are crucial for understanding their conformational features and potentially influencing their biological activities. Nagarajaiah and Begum (2014) explored the conformational features of thiazolopyrimidines by varying substituents, which resulted in significant differences in intermolecular interaction patterns (Nagarajaiah & Begum, 2014).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds containing various functional groups, including the thiazolopyrimidine core, has been pursued for their potential antibacterial applications. For instance, Azab, Youssef, and El-Bordany (2013) aimed at synthesizing new heterocyclic compounds with a sulfonamido moiety, indicating their application as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-7-29-14-18(15(3)27-29)13-20-23(31)30-22(17-9-11-19(12-10-17)28(5)6)21(24(32)33-8-2)16(4)26-25(30)34-20/h9-14,22H,7-8H2,1-6H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGZYCRBYUTMDD-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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